1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Overview
Description
(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde derivatives react with acetone or other ketones in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the process are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, where it may serve as a lead compound for the development of new drugs. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications, including as a precursor for high-performance materials.
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one: shares structural similarities with other compounds containing 1,3-benzodioxole groups and conjugated dienone systems.
Curcumin: A well-known compound with a similar conjugated dienone structure, used for its anti-inflammatory and antioxidant properties.
Dibenzylideneacetone: Another compound with a similar backbone, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
This article provides a comprehensive overview of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are necessary to fully understand and utilize the potential of this intriguing compound.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKUQJNWLHLT-IJIVKGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-66-4 | |
Record name | MLS003115106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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